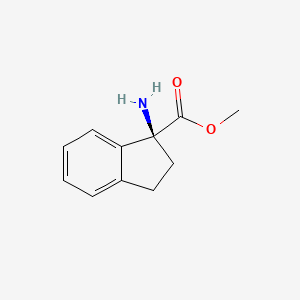![molecular formula C8H5NO B574260 Oxazolo[2,3,4-cd]pyrrolizine CAS No. 163831-74-1](/img/structure/B574260.png)
Oxazolo[2,3,4-cd]pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolo[2,3,4-cd]pyrrolizine is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyrrolizine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[2,3,4-cd]pyrrolizine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between an oxazole derivative and a pyrrolizine precursor. This reaction often requires the use of a catalyst, such as palladium on carbon (Pd/C), and is conducted under high-temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Oxazolo[2,3,4-cd]pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the this compound ring system. For example, oxidation can lead to the formation of this compound-2,3-dione, while reduction may yield this compound-2,3-diol .
Aplicaciones Científicas De Investigación
Oxazolo[2,3,4-cd]pyrrolizine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of oxazolo[2,3,4-cd]pyrrolizine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the this compound derivative .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolizidine: A related compound with a similar pyrrolizine ring system but lacking the oxazole ring.
Oxazole: A simpler heterocyclic compound containing only the oxazole ring.
Pyrrolopyrazine: Another fused ring system that includes a pyrrole and a pyrazine ring.
Uniqueness
Oxazolo[2,3,4-cd]pyrrolizine is unique due to its fused ring system, which combines the properties of both oxazole and pyrrolizine. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
163831-74-1 |
|---|---|
Fórmula molecular |
C8H5NO |
Peso molecular |
131.134 |
InChI |
InChI=1S/C8H5NO/c1-2-7-5-10-8-4-3-6(1)9(7)8/h1-5H |
Clave InChI |
LZTYWZJXZFXWLL-UHFFFAOYSA-N |
SMILES |
C1=CC2=COC3=CC=C1N23 |
Sinónimos |
Oxazolo[2,3,4-cd]pyrrolizine (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-Isopropyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574180.png)

![(NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine](/img/structure/B574194.png)
![(4aR,7aR)-Hexahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B574197.png)

